Ethiozin

Descripción general

Descripción

Ethiozin is a selective pre- and post-emergence herbicide.

Aplicaciones Científicas De Investigación

Herbicida en la agricultura

Ethiozin se utiliza como herbicida en la agricultura. Puede controlar selectivamente Bromus spp. en una gama más amplia de tipos de suelo . Esto lo convierte en una herramienta valiosa para los agricultores que buscan proteger sus cultivos de estos tipos de malezas.

Metabolismo en Cultivares Tolerantes

This compound se metaboliza más rápidamente por los cultivares tolerantes . Esto significa que ciertos tipos de plantas pueden descomponer this compound más rápidamente, reduciendo su impacto en estas plantas. Esta propiedad es importante en el desarrollo de cultivos que pueden coexistir con el uso de este herbicida.

Actividad de Nitrogenasa

This compound ha sido estudiado por sus efectos en la actividad de la nitrogenasa en ciertas cepas de bacterias . A ciertas concentraciones (20 ppm), no ejerce ningún efecto inhibitorio sobre la actividad de la nitrogenasa de Azospirillum lipoferum y A. brasilense . La nitrogenasa es una enzima que juega un papel crucial en la fijación de nitrógeno, un proceso vital para el crecimiento de las plantas.

Efectos Inhibitorios

Por otro lado, concentraciones más altas de this compound (50 ppm) pueden causar una marcada disminución en la actividad de la nitrogenasa . Esto demuestra que el impacto de this compound puede variar significativamente dependiendo de su concentración.

Impacto en el crecimiento

Se ha observado que el herbicida this compound tiene un efecto inhibitorio sobre el crecimiento de ciertas bacterias . Por ejemplo, el crecimiento de A. brasilense y A. lipoferum se inhibió durante 12 h y 24 h, respectivamente . Sin embargo, el crecimiento y la actividad de la nitrogenasa se recuperaron por completo después .

Modo de aplicación

El efecto de this compound también puede variar dependiendo del modo de aplicación . Por ejemplo, se observaron diferentes efectos en la actividad de la nitrogenasa cuando se agregó this compound al medio 24 h después de la inoculación, y cuando se agregó una fuente de carbono al medio 24 h después de la inoculación .

Mecanismo De Acción

Target of Action

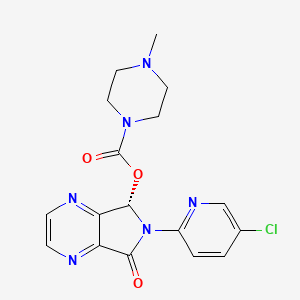

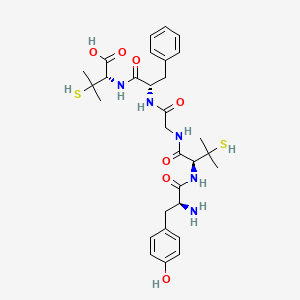

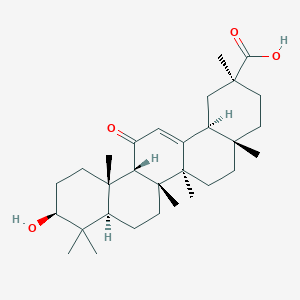

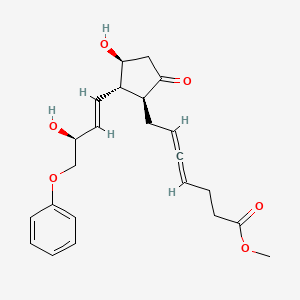

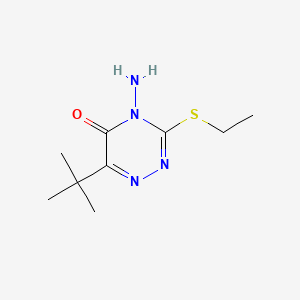

Ethiozin, also known as 4-amino-6-tert-butyl-3-ethylthio-1,2,4-triazin-5(4H)-one , is a triazinone herbicide . Its primary target is the photosystem II receptor site . This site plays a crucial role in the photosynthetic electron transport chain, which is essential for energy production in plants .

Mode of Action

This compound acts as a photosynthetic electron transport inhibitor at the photosystem II receptor site . By binding to this site, this compound disrupts the normal flow of electrons during photosynthesis, thereby inhibiting the plant’s ability to produce energy . This results in the cessation of plant growth and eventually leads to plant death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is photosynthesis, specifically the electron transport chain within photosystem II . By inhibiting electron transport, this compound disrupts the production of ATP and NADPH, two molecules that are crucial for various cellular processes, including the synthesis of sugars in the Calvin cycle .

Pharmacokinetics

It is known that this compound is a small molecule with a molecular weight of 22831 , which may influence its ADME properties

Result of Action

The primary result of this compound’s action is the inhibition of plant growth. By disrupting photosynthesis, this compound deprives the plant of the energy it needs to grow . Over time, this energy deprivation leads to the death of the plant .

Action Environment

The efficacy and stability of this compound, like many other herbicides, can be influenced by various environmental factors. These may include temperature, rainfall, soil type, and the presence of other chemicals . .

Análisis Bioquímico

Biochemical Properties

Ethiozin is a photosynthetic electron transport inhibitor at the photosystem II receptor site . This means it interferes with the photosynthesis process, specifically the transfer of electrons in photosystem II, which is a crucial step in the conversion of light energy into chemical energy during photosynthesis .

Cellular Effects

This compound has been observed to influence the growth and nitrogenase activity of certain bacterial strains . For instance, it was found that this compound does not exert any inhibitory effect on nitrogenase activity of Azospirillum lipoferum and A. brasilense at certain concentrations . At higher concentrations, this compound caused a marked decrease in nitrogenase activity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the photosystem II receptor site, inhibiting the photosynthetic electron transport process . This inhibition disrupts the normal photosynthesis process, affecting the plant’s ability to convert light energy into chemical energy, which can lead to the death of the plant .

Temporal Effects in Laboratory Settings

The effects of this compound on nitrogenase activity were found to vary depending on the mode of treatment . For instance, different effects on nitrogenase activity were observed when this compound was added to the media 24 hours after inoculation .

Metabolic Pathways

This compound is involved in the photosynthesis process, specifically in the electron transport chain of photosystem II . It acts as an inhibitor, disrupting the normal flow of electrons, which is a crucial part of the photosynthesis process .

Subcellular Localization

Given its role as a photosynthetic electron transport inhibitor, it is likely that this compound localizes to the chloroplasts where photosynthesis occurs

Propiedades

IUPAC Name |

4-amino-6-tert-butyl-3-ethylsulfanyl-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4OS/c1-5-15-8-12-11-6(9(2,3)4)7(14)13(8)10/h5,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZSGNDOZREKJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(C(=O)N1N)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041926 | |

| Record name | Ethiozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64529-56-2 | |

| Record name | Ethiozin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64529-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethiozin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064529562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethiozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHIOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10075DWR0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.